3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid hydrazide
Overview
Description
3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid hydrazide is an organic compound with the molecular formula C7H12O4 It is a derivative of 3-ethoxy-2,2-dimethyl-3-oxopropanoic acid, where the carboxylic acid group is converted to a hydrazide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-2,2-dimethyl-3-oxopropanoic acid hydrazide typically involves the reaction of 3-ethoxy-2,2-dimethyl-3-oxopropanoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol. The general reaction scheme is as follows:
C7H12O4+N2H4⋅H2O→C7H12N2O3+H2O
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted hydrazides with various functional groups.
Scientific Research Applications
3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid hydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-ethoxy-2,2-dimethyl-3-oxopropanoic acid hydrazide depends on its specific application. In biochemical contexts, it may act as an enzyme inhibitor by binding to active sites or interacting with specific molecular targets. The exact pathways involved can vary based on the biological system and the specific enzymes or receptors targeted.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid: The parent compound, differing by the presence of a carboxylic acid group instead of a hydrazide.
3-Methoxy-2,2-dimethyl-3-oxopropanoic acid: Similar structure with a methoxy group instead of an ethoxy group.
3-Ethoxy-3-oxopropanoic acid: Lacks the dimethyl substitution at the 2-position.
Uniqueness
3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid hydrazide is unique due to the presence of the hydrazide functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
ethyl 3-hydrazinyl-2,2-dimethyl-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-4-12-6(11)7(2,3)5(10)9-8/h4,8H2,1-3H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIGZHXKMJVOJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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